tert-Butyl peroxyisobutyrate

Description

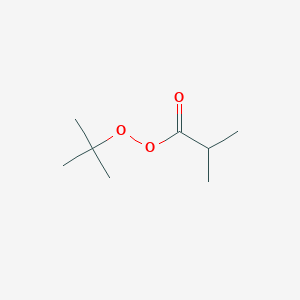

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 2-methylpropaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)7(9)10-11-8(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBLRDXPNUJYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059363 | |

| Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry. Solvent is usually benzene. Responders must regard hazards of the peroxide as well as the benzene solvent. | |

| Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

109-13-7 | |

| Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl peroxyisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl peroxyisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl peroxyisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thermal Decomposition Mechanisms and Kinetics of Tert Butyl Peroxyisobutyrate

Unimolecular Decomposition Pathways

The thermal decomposition of tert-butyl peroxyisobutyrate in the gas phase or in inert solvents primarily follows unimolecular pathways. The nature of the substituent attached to the carbonyl group plays a significant role in dictating the dominant mechanism. For this compound, which is classified as a "secondary" peroxyester (due to the secondary carbon alpha to the carbonyl group), the decomposition is characterized by a competition between a stepwise and a concerted route. researchgate.net

O–O Bond Homolysis

The initial and fundamental step in the decomposition of any peroxide is the homolytic cleavage of the oxygen-oxygen (O–O) bond. atamanchemicals.com This single-bond scission event generates two radical species: a tert-butoxy (B1229062) radical and an isobutyryloxy radical.

Reaction: (CH₃)₃C-O-O-C(O)CH(CH₃)₂ → (CH₃)₃C-O• + •O-C(O)CH(CH₃)₂

Concerted Two-Bond Scission and Decarboxylation

Research indicates that "secondary" and "tertiary" aliphatic tert-butyl peroxyesters predominantly decompose through a concerted two-bond scission mechanism. researchgate.netresearchgate.net In this pathway, the O–O bond cleavage occurs simultaneously with the fragmentation of the isobutyryloxy radical, leading directly to the formation of an isopropyl radical and a molecule of carbon dioxide, along with the tert-butoxy radical.

Reaction: (CH₃)₃C-O-O-C(O)CH(CH₃)₂ → (CH₃)₃C-O• + •CH(CH₃)₂ + CO₂

This concerted process is associated with a lower activation energy compared to the stepwise single-bond homolysis, making it the more favorable pathway at typical decomposition temperatures. researchgate.net The immediate formation of carbon dioxide is a characteristic feature of this mechanism. researchgate.netresearchgate.net

Formation of Oxygen-Centered and Carbon-Centered Radicals

Regardless of the initial decomposition pathway, the primary products are highly reactive radicals. The primary oxygen-centered radical formed is the tert-butoxy radical ((CH₃)₃C-O•). This alkoxy radical is not stable and can undergo further reactions, most notably a β-scission, to yield a more stable acetone (B3395972) molecule and a carbon-centered methyl radical (•CH₃). nih.govwikipedia.org

Reaction: (CH₃)₃C-O• → (CH₃)₂C=O + •CH₃

The initial decomposition also produces carbon-centered radicals. The concerted pathway directly yields an isopropyl radical (•CH(CH₃)₂). researchgate.net If the decomposition proceeds via the stepwise O-O homolysis, the resulting isobutyryloxy radical (•O-C(O)CH(CH₃)₂) is extremely short-lived and rapidly decarboxylates to give the same isopropyl radical and carbon dioxide. These initially formed radicals can then initiate polymerization or engage in other radical-radical reactions.

Induced Decomposition Phenomena

Influence of Reaction Environment

The environment in which the decomposition of this compound (tBPIB) occurs has a profound effect on its kinetics. Studies conducted in natural rubber (NR) latex have shown that the decomposition follows first-order kinetics with respect to the tBPIB concentration during the course of the reaction. lgm.gov.my However, the initial rate of decomposition was found to be half-order with respect to the initial tBPIB concentration. lgm.gov.mylondonmet.ac.uk This deviation is attributed to the induced decomposition of tBPIB by certain non-rubber components present in the latex and the termination of radicals by recombination. londonmet.ac.uklondonmet.ac.uk

Additives can also significantly influence the decomposition rate. For instance, the presence of fructose (B13574) in NR latex acts as a promoter, accelerating the decomposition of tBPIB, which is beneficial for the prevulcanization process at lower temperatures. lgm.gov.mylondonmet.ac.uk The polarity of the solvent can also affect decomposition kinetics, as seen in studies of related peroxyesters where polar solvents can stabilize charge-separated transition states, although this is more relevant for heterolytic decomposition pathways. nih.gov Furthermore, the presence of acids or alkalis can lower the decomposition temperature of peroxyesters, thereby increasing the thermal hazard. nih.gov

The kinetic parameters for the decomposition are also sensitive to the reaction environment.

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) | ~130 kJ mol⁻¹ | In n-heptane solution | researchgate.net |

| Activation Volume (ΔV‡) | 3.0 ± 1.5 cm³ mol⁻¹ | In n-heptane solution, up to 2500 bar | researchgate.net |

This interactive data table provides key kinetic parameters for the thermal decomposition of this compound under specific conditions.

Stereochemical Aspects of Decomposition

While research specifically on the stereochemistry of this compound decomposition is limited, studies on analogous compounds provide valuable insights. For example, the decomposition of t-butyl erythro- and threo-2,3-diphenylperoxybutyrate was investigated to understand the fate of stereochemistry during the reaction. oup.com The study found that the isomeric ratio of the cage recombination product, t-butyl 1,2-diphenylpropyl ether, was dependent on the stereochemistry of the starting peroxyester. oup.com This indicates that the radical pair formed upon decomposition retains some of its original stereochemical configuration within the solvent cage before diffusion or further reaction. This "cage effect" suggests that if this compound were synthesized with a chiral center, a degree of stereochemical retention could be expected in certain recombination products. oup.com

Kinetic Studies of Decomposition

The thermal decomposition of this compound has been the subject of detailed kinetic studies to understand its reaction mechanisms and behavior under various conditions. These investigations are crucial for its application as a radical initiator in industrial processes.

Determination of Reaction Order

The reaction order of the decomposition of this compound provides insight into the molecular events of the rate-determining step. Studies have revealed that the observed kinetics can vary depending on the reaction system and conditions.

Activation Parameters (Activation Energy, Activation Volume)

Activation parameters, including activation energy (Ea) and activation volume (ΔV‡), provide quantitative measures of the energy and volume changes associated with the formation of the transition state during decomposition.

A study of the thermal decomposition of several aliphatic tert-butyl peroxyesters in n-heptane solution classified this compound as a "secondary" peroxyester based on the carbon atom in the α-position to the carbonyl group. researchgate.netresearchgate.net For these secondary peroxyesters, the activation energy is approximately 130 kJ mol⁻¹. researchgate.net In the specific context of vulcanization of natural rubber latex, the experimental activation energy for the decomposition of this compound is influenced by additives. For example, the activation energy was found to decrease as the concentration of fructose, an activator, increased. londonmet.ac.uk

The activation volume (ΔV‡) is a key parameter derived from high-pressure kinetic studies. For this compound, the activation volume is reported to be in the narrow range of 3.0 ± 1.5 cm³ mol⁻¹. researchgate.netresearchgate.net This small, positive activation volume is characteristic of a concerted two-bond scission mechanism, where the O-O and C-C bonds break simultaneously, leading to the immediate formation of carbon dioxide. researchgate.netresearchgate.net

| Parameter | Value | System/Condition | Source |

|---|---|---|---|

| Activation Energy (Ea) | ~130 kJ mol⁻¹ | In n-heptane ("secondary" peroxyester) | researchgate.net |

| Activation Volume (ΔV‡) | 3.0 ± 1.5 cm³ mol⁻¹ | In n-heptane | researchgate.netresearchgate.net |

Pressure and Temperature Dependence of Decomposition Rates

The rate of decomposition of this compound is highly dependent on both temperature and pressure. As with most chemical reactions, the rate increases with temperature, following the Arrhenius equation. lgm.gov.my

High-pressure studies, conducted at pressures up to 2500 bar and temperatures up to 185°C, have provided detailed insights into the decomposition kinetics. researchgate.netresearchgate.net The observed first-order rate coefficient, k_obs, is influenced by these parameters. The data from such studies allow for the development of rate expressions for k_obs(p,T), which are essential for optimizing industrial polymerization processes that operate under high-pressure conditions. researchgate.net The pressure dependence, reflected in the activation volume, is relatively small, consistent with a concerted decomposition mechanism rather than a single-bond scission process which would exhibit a larger and more pressure-dependent activation volume. researchgate.netgwdg.de

Half-Life Determinations and Their Significance

The half-life (t½) is the time required for half of the initial amount of a substance to decompose at a specific temperature. It is a critical parameter for selecting a suitable radical initiator for a particular polymerization process. newgatesimms.com The half-life of this compound has been determined at various temperatures, typically in a solvent like monochlorobenzene. newgatesimms.com

The significance of half-life lies in its direct relationship to the rate of radical generation. A shorter half-life at a given temperature implies a faster decomposition rate and a higher rate of initiation. This allows for precise control over polymerization reactions by matching the initiator's half-life to the desired reaction temperature and rate. newgatesimms.comatamanchemicals.com

| Half-Life | Temperature (°C) | Source |

|---|---|---|

| 10 hours | 78 | scribd.com |

| 1 hour | 97 | scribd.com |

Pyrolysis Characteristics and Mechanisms of this compound

The thermal decomposition of this compound is a critical area of study, particularly concerning its application as a free-radical initiator in polymerization processes. Understanding the mechanisms and kinetics of its breakdown under thermal stress is essential for ensuring process safety and efficiency.

Thermal Stability Assessment Techniques (Calorimetry)

The thermal stability of this compound is evaluated using various calorimetric techniques, which measure the heat flow associated with its decomposition as a function of temperature. These methods are crucial for determining key safety parameters.

Differential Scanning Calorimetry (DSC) is a technique used to assess the thermal stability of peroxides, often to test compatibility with solvents by detecting exothermic decomposition. For this compound, also known as Trigonox 41-C50, a significant thermal stability indicator is its Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which the heat evolved from the decomposition of the substance cannot be safely dissipated to the surroundings, potentially leading to a thermal runaway. For this compound, the SADT has been established at 30°C, which necessitates storage at temperatures below 10°C to minimize decomposition.

Studies on analogous tert-butyl peroxyesters provide further insight into the data obtained from calorimetric analyses. For instance, research on compounds like tert-butyl peroxybenzoate (TBPB) and tert-butyl peroxy-2-ethylhexanoate (TBPO) using DSC and Accelerated Rate Calorimetry (ARC) reveals onset temperatures for exothermic decomposition ranging from 66.66°C to 104.23°C. doi.org ARC experiments under pseudo-adiabatic conditions can identify temperature and pressure increases during thermal runaway. doi.org

Kinetic studies on the thermal decomposition of this compound in an n-heptane solution have determined its activation energy. As a "tertiary" peroxyester (where the carbon atom alpha to the carbonyl group is tertiary), it exhibits a lower activation energy compared to "primary" peroxyesters. researchgate.net This is because its decomposition pathway is energetically more favorable. researchgate.net

Table 1: Thermal Stability and Kinetic Data for tert-Butyl Peroxyesters

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Self-Accelerating Decomposition Temperature (SADT) | 30°C | This compound | |

| Activation Energy (Ea) | ~120 kJ mol⁻¹ | "Tertiary" tert-Butyl Peroxyesters | researchgate.net |

| Activation Volume (ΔV‡obs) | 3.0 ± 1.5 cm³ mol⁻¹ | "Tertiary" tert-Butyl Peroxyesters | researchgate.net |

Identification and Distribution of Pyrolysis Products

The pyrolysis of this compound results in a range of smaller, more stable molecules. The identification of these products is key to understanding the decomposition pathway. The primary decomposition products include carbon dioxide, propane, propylene, and tert-butanol (B103910).

The mechanism for "tertiary" aliphatic tert-butyl peroxyesters, such as this compound, involves a concerted two-bond scission. researchgate.net This process leads to the immediate formation of carbon dioxide (CO₂) and other fragments, which differs from the single-bond scission mechanism seen in other peroxyesters. researchgate.net

Table 2: Pyrolysis Products of this compound

| Product | Chemical Formula | Reference |

|---|---|---|

| Carbon Dioxide | CO₂ | researchgate.net |

| Propane | C₃H₈ | |

| Propylene | C₃H₆ | |

| tert-Butanol | C₄H₁₀O |

Analysis of Free Radical Intermediates

The utility of this compound as a polymerization initiator stems from its ability to generate free radicals upon thermal decomposition. The process begins with the homolytic cleavage of the relatively weak peroxide bond (O-O).

This initial bond scission produces two primary radical species: a tert-butoxy radical and an isobutyryloxy radical. researchgate.net

tert-Butoxy radical: (CH₃)₃CO•

Isobutyryloxy radical: (CH₃)₂CHCOO•

Following their formation, these oxygen-centered radicals can undergo further reactions, such as β-scission, to form more stable carbon-centered radicals. researchgate.net The isobutyryloxy radical is particularly unstable and readily decomposes to form an isopropyl radical and a molecule of carbon dioxide. researchgate.net The tert-butoxy radical is also a key intermediate in the decomposition of other peroxides like di-tert-butyl peroxide and tert-butyl hydroperoxide. atamanchemicals.comnih.gov

The detection and analysis of these short-lived radical species often employ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping agents such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.govmaxapress.com This method allows for the stabilization and indirect detection of the highly reactive radicals formed during decomposition. maxapress.com

Table 3: Free Radical Intermediates in the Decomposition of this compound

| Radical Intermediate | Formation Pathway | Reference |

|---|---|---|

| tert-Butoxy Radical ((CH₃)₃CO•) | Primary homolytic cleavage of the O-O bond. | researchgate.net |

| Isobutyryloxy Radical ((CH₃)₂CHCOO•) | Primary homolytic cleavage of the O-O bond. | researchgate.net |

| Isopropyl Radical ((CH₃)₂CH•) | β-scission of the isobutyryloxy radical. | researchgate.net |

Compound Index

Applications of Tert Butyl Peroxyisobutyrate in Polymer Chemistry

Radical Polymerization Initiation

As a source of free radicals, tert-Butyl peroxyisobutyrate serves as an effective initiator for the polymerization of a variety of monomers. Its activity is temperature-dependent, making it adaptable to different process requirements.

This compound is an efficient initiator for the high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (B3416737) (LDPE). It is suitable for use in both autoclave and tubular reactor processes. The operational temperature range for its activity in these processes is typically between 165°C and 250°C. To achieve a broader spectrum of polymerization temperatures and control over the reaction, it is often used in combination with other organic peroxides that have different decomposition kinetics.

This peroxyester is applied as an initiator for the solution, bulk, and suspension (co)polymerization of acrylates and methacrylates. These processes are often used in the manufacturing of coatings and other acrylic-based polymers. The typical temperature range for these applications is between 80°C and 160°C.

This compound is also used for the polymerization of styrene (B11656). A primary application in this area is the copolymerization of styrene with other monomers such as acrylonitrile, acrylates, and methacrylates. The effective temperature range for the polymerization of styrene using this initiator is generally between 85°C and 105°C.

The efficiency and rate of radical generation by an initiator are critical for controlling polymerization kinetics and the properties of the final polymer. The reactivity of an organic peroxide is typically characterized by its half-life (t½), which is the time required for 50% of the peroxide to decompose at a specific temperature. This data is essential for selecting the appropriate initiator for a given process temperature.

The half-life data for this compound, determined in a chlorobenzene (B131634) solution, demonstrates its utility as a medium-temperature initiator.

Decomposition Characteristics of this compound

| Half-Life (t½) | Temperature (°C) | Temperature (°F) |

|---|---|---|

| 10 hours | 79°C | 174°F |

| 1 hour | 98°C | 208°F |

| 0.1 hour (6 min) | 118°C | 244°F |

Data sourced from Nouryon's technical data sheet for Trigonox® 41-C50.

The decomposition kinetics can be further described by the Arrhenius equation, which relates the decomposition rate constant (kd) to temperature. The activation energy (Ea) for this compound is 135.16 kJ/mole, and the frequency factor (A) is 2.07E+15 s⁻¹. These parameters allow for the precise calculation of the radical flux at different temperatures, enabling control over the polymerization rate and the molecular weight of the resulting polymer.

Polymer Crosslinking Applications

Organic peroxides are widely used as crosslinking agents for a variety of natural and synthetic elastomers. The thermal decomposition of the peroxide generates free radicals which can abstract hydrogen atoms from the polymer backbone, leading to the formation of stable carbon-carbon crosslinks between polymer chains. This process, often called vulcanization, transforms the plastic rubber into a more durable, elastic material with improved thermal stability and compression set.

While peroxides as a class are used for crosslinking elastomers such as Ethylene Propylene Rubber (EPR), Ethylene Propylene Diene Monomer (EPDM) rubber, and Nitrile Butadiene Rubber (NBR), specific research findings or detailed application data for the use of this compound in these particular crosslinking applications are not prominent in publicly available technical literature. The selection of a peroxide for crosslinking depends heavily on factors like the processing temperature of the rubber compound, the desired cure time, and the avoidance of scorch (premature crosslinking).

Crosslinking of Thermoplastic Polyolefins

This compound is utilized as a radical initiator for the crosslinking of thermoplastic polyolefins. The process of crosslinking transforms these thermoplastic materials into thermosets, enhancing properties such as thermal stability, chemical resistance, and mechanical strength. The efficiency of crosslinking is dependent on several factors including the type of polyolefin, the concentration of the peroxide, and the processing temperature.

While specific studies detailing the crosslinking of thermoplastic polyolefins using this compound are not extensively available in the reviewed literature, research on similar peroxides like t-butyl perbenzoate (TBPB) provides valuable insights into the expected behavior. For instance, in the crosslinking of both isotactic polypropylene (B1209903) (iPP) and syndiotactic polypropylene (sPP), TBPB has been shown to be an effective crosslinking initiator. kpi.ua The gel fraction, which indicates the extent of crosslinking, increases with higher peroxide concentrations after a certain threshold, known as the gel point, is reached. kpi.ua It has been observed that TBPB is more efficient than other peroxides like dicumyl peroxide (DCP) for crosslinking both iPP and sPP. kpi.ua This increased efficiency is attributed to the faster decomposition rate of TBPB, which leads to a higher rate of hydrogen abstraction and consequently, a higher crosslinking efficiency. kpi.ua

The crosslinking process in polyolefins is sensitive to temperature. The activation energy for TBPB-initiated crosslinking in iPP and sPP has been determined to be high, indicating a strong dependence on temperature. kpi.ua

Table 1: Activation Energies for TBPB/Polypropylene Crosslinking Systems

| System | Activation Energy (E/R in K⁻¹) |

|---|---|

| TBPB/iPP | 16120 |

| TBPB/sPP | 15350 |

Source: Adapted from research on t-butyl perbenzoate (TBPB) in polypropylene. kpi.ua

Mechanistic Insights into Crosslink Formation

The mechanism of crosslink formation initiated by this compound in polymers proceeds through a free-radical chain reaction. This process can be broken down into three primary steps:

Initiation: The process begins with the thermal decomposition of the this compound molecule. The relatively weak oxygen-oxygen bond in the peroxide cleaves at elevated temperatures, generating two primary radicals: a tert-butoxy (B1229062) radical and an isobutyryloxy radical.

(CH₃)₃COOC(O)CH(CH₃)₂ → (CH₃)₃CO• + •OC(O)CH(CH₃)₂

Hydrogen Abstraction: The highly reactive primary radicals, particularly the tert-butoxy radical, then abstract hydrogen atoms from the polymer chains (P-H). This step creates a polymer radical (P•) and a stable molecule (tert-butanol).

(CH₃)₃CO• + P-H → (CH₃)₃COH + P•

Crosslink Formation (Termination): The final step involves the combination of two polymer radicals to form a stable carbon-carbon bond between the polymer chains, resulting in a crosslink.

P• + P• → P-P (crosslink)

This sequence of reactions creates a three-dimensional network structure within the polymer, altering its physical and chemical properties. The efficiency of crosslink formation is influenced by competing reactions, such as chain scission, which is more prevalent in certain polymers like polypropylene.

Prevulcanization Kinetics in Rubber Latices

However, a peculiar characteristic is observed in the initial rate of tBPIB decomposition, which exhibits a half-order dependence on the initial tBPIB concentration. londonmet.ac.uklondonmet.ac.uk This is likely due to the induced decomposition of tBPIB by certain non-rubber constituents present in the latex and the termination of radicals by recombination. londonmet.ac.uklondonmet.ac.uk

At temperatures above 70°C, and with a high concentration of fructose (B13574), the rate coefficient for the formation of crosslinks can exceed the rate coefficient for the decomposition of the peroxide. londonmet.ac.uk This suggests that at higher temperatures, the crosslinking reaction becomes more efficient. The instantaneous crosslinking efficiency has been found to increase linearly with the duration of prevulcanization. londonmet.ac.uk Furthermore, at temperatures exceeding 70°C, the instantaneous crosslinking efficiency can be greater than 50%, which points to the involvement of both alkoxy and alkyl radicals in the crosslinking process. londonmet.ac.uklondonmet.ac.uk

The activation energies for both the decomposition of the peroxide and the formation of crosslinks have been observed to decrease and approach a constant value as the ratio of fructose to peroxide concentration is increased. londonmet.ac.uklondonmet.ac.uk The rate of decomposition of tBPIB is significantly influenced by the activation free energy, not solely by the activation energy of decomposition. londonmet.ac.uklondonmet.ac.uk

Source: Based on studies of prevulcanization kinetics in natural rubber latex. londonmet.ac.uklondonmet.ac.ukupm.edu.my

Oxidation Chemistry and Reaction Pathways Mediated by Tert Butyl Peroxyisobutyrate

Utilization as a Reagent in Organic Synthesis

Tert-butyl peroxyisobutyrate is primarily utilized as an efficient source of both tert-butoxyl and isobutyryloxyl radicals. This reactivity allows it to function as a radical initiator for polymerization processes and as a key reagent in oxidative functionalization reactions. In the presence of a suitable transition metal catalyst, this compound can introduce an isobutyryloxy group into organic molecules, a transformation of significant value in the synthesis of complex natural products and pharmaceuticals. Its utility is most prominently featured in the selective oxidation of C-H bonds, particularly at activated positions such as those allylic or benzylic to a double bond or aromatic ring.

Metal-Catalyzed Oxidative Transformations

The reactivity of this compound is significantly enhanced and controlled through the use of transition metal catalysts. Metals that readily undergo one-electron redox processes, such as copper and cobalt, are particularly effective in promoting the decomposition of the perester and guiding the subsequent reaction pathways. thieme-connect.de These catalytic systems enable a variety of oxidative transformations to be carried out under milder conditions and with greater selectivity than non-catalyzed reactions.

Oxidative Cross-Coupling Reactions

While specific examples detailing the use of this compound in oxidative cross-coupling reactions are not extensively documented, the general reactivity of peresters in such transformations is well-established. In these reactions, a metal catalyst facilitates the coupling of two different organic fragments through the formation of a new carbon-carbon or carbon-heteroatom bond, with the perester acting as the oxidant.

For instance, analogous peroxides like di-tert-butyl peroxide (DTBP) are used in copper-catalyzed cross-coupling reactions of anilines with alkylborane reagents to form N-alkylated anilines. organic-chemistry.org It is plausible that this compound could be employed in similar metal-catalyzed cross-dehydrogenative coupling (CDC) reactions, where C-H bonds from two different molecules are functionalized to form a new bond.

Selective Oxidation of Organic Substrates (e.g., Allylic and Benzylic Positions)

One of the most significant applications of this compound in metal-catalyzed reactions is the selective oxidation of allylic and benzylic C-H bonds. This type of transformation is exemplified by the Kharasch-Sosnovsky reaction, which involves the copper-catalyzed allylic oxidation of olefins to furnish allylic esters. wikiwand.comwenxuecity.comacemap.info

In this reaction, this compound serves as the oxidant and the source of the acyloxy group. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide. vander-lingen.nlwikipedia.org For example, the reaction of cyclohexene (B86901) with this compound in the presence of a copper catalyst would be expected to yield 3-(isobutyryloxy)cyclohex-1-ene. The reaction is known for its utility in installing oxygen functionality at an activated carbon center. thieme-connect.de Chiral ligands can be employed to render the reaction asymmetric, providing a method for constructing chiral C–O bonds. wikiwand.comnih.gov

Benzylic positions are also susceptible to oxidation by this system. The weaker C-H bonds at benzylic positions make them prime targets for hydrogen atom abstraction by radical intermediates generated from the peroxyisobutyrate, leading to the formation of benzylic esters.

| Substrate | Catalyst | Product | Reaction Type |

|---|---|---|---|

| Cyclohexene | Copper(I) Bromide | 3-(Isobutyryloxy)cyclohex-1-ene | Allylic Oxidation |

| Toluene | Copper(I) Bromide | Benzyl isobutyrate | Benzylic Oxidation |

| 1-Octene | Copper(I) Triflate | 1-Octen-3-yl isobutyrate | Allylic Oxidation |

Radical-Polar Crossover Pathways

The mechanism of many reactions involving this compound, particularly the Kharasch-Sosnovsky reaction, is believed to involve a blend of radical and polar steps, often referred to as a radical-polar crossover. thieme-connect.decore.ac.uk This dual-reactivity pathway is crucial for understanding the outcome and selectivity of these transformations.

The process is generally initiated by a single-electron transfer (SET) event where a low-valent metal catalyst, typically Cu(I), interacts with the perester. vander-lingen.nl This interaction facilitates the homolytic cleavage of the O-O bond, generating an isobutyryloxy radical, a tert-butoxyl radical, and a higher-valent metal species, Cu(II). wikiwand.com

Initiation (Radical Generation): (CH₃)₂CHCOO-OC(CH₃)₃ + Cu(I) → (CH₃)₂CHCOO• + (CH₃)₃CO• + Cu(II)

The highly reactive tert-butoxyl radical then abstracts a hydrogen atom from the allylic or benzylic position of the organic substrate, creating a resonance-stabilized allylic or benzylic radical.

Hydrogen Abstraction (Radical Propagation): R-H + (CH₃)₃CO• → R• + (CH₃)₃COH

The crucial radical-polar crossover step occurs when the newly formed substrate radical (R•) coordinates with the Cu(II) species. This can lead to the formation of a transient organo-copper(III) intermediate. vander-lingen.nl This step effectively transitions the reaction from a radical pathway to a polar one, involving the formal oxidation of the substrate radical to a carbocationic species stabilized by the metal center.

Crossover and Product Formation (Polar Step): R• + [(CH₃)₂CHCOO]Cu(II) → [R-Cu(III)-OOCCH(CH₃)₂] → R-OOCCH(CH₃)₂ + Cu(I)

The final step is a reductive elimination from the Cu(III) intermediate, which forms the C-O bond of the final allylic or benzylic ester product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle. wikiwand.comvander-lingen.nl This mechanistic framework, which combines the characteristics of both radical and ionic chemistry, allows for transformations that might be difficult to achieve through purely radical or purely polar pathways. thieme-connect.de

Computational and Spectroscopic Investigations of Tert Butyl Peroxyisobutyrate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for elucidating the complex mechanisms of chemical reactions at a molecular level. For a thermally sensitive compound like tert-butyl peroxyisobutyrate, these computational methods provide deep insights into its stability, decomposition pathways, and the energetics of these processes.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. It is frequently employed to map the potential energy surface for the thermal decomposition of organic peroxides. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP, are utilized to model the reaction pathways. researchgate.netsemanticscholar.org

The primary decomposition route involves the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond. This initial step is the rate-determining step and results in the formation of two radical species: a tert-butoxyl radical and an isobutyryloxyl radical.

(CH₃)₃COOC(O)CH(CH₃)₂ → (CH₃)₃CO• + •OC(O)CH(CH₃)₂

DFT calculations are used to determine the geometries of the reactant, transition states, intermediates, and final products. Subsequent reactions of the initially formed radicals, such as β-scission of the tert-butoxyl radical to form acetone (B3395972) and a methyl radical, or the decarboxylation of the isobutyryloxyl radical to form an isopropyl radical and carbon dioxide, are also modeled to build a comprehensive reaction mechanism. njtech.edu.cn These computational models help predict the distribution of final products, which can be compared with experimental results. nih.gov

A critical aspect of understanding the reactivity of this compound is the calculation of the activation barriers for its decomposition. The activation free energy (ΔG‡) and activation enthalpy (ΔH‡) provide quantitative measures of the kinetic stability of the molecule. These parameters are derived from the potential energy surface computed using methods like DFT.

The energy difference between the ground state of the reactant molecule and the transition state for the O-O bond cleavage corresponds to the activation energy (Ea). nih.gov Theoretical calculations for similar organic peroxides show that the dissociation energy of the peroxide bond is a key factor. ulisboa.ptwayne.edu For di-tert-butyl peroxide, the O-O bond dissociation energy is approximately 41 kcal/mol. researchgate.net Computational methods like the high-level CBS-QB3 and G3MP2B3 are often used alongside DFT to achieve high accuracy in these thermochemical calculations. semanticscholar.orgul.pt These calculations are essential for predicting the thermal hazard potential of the compound and for defining safe handling and storage temperatures.

Table 1: Representative Calculated Activation Parameters for Peroxide Decomposition Note: These are illustrative values for similar peroxide compounds, as specific experimental or high-level computational data for this compound is not widely published. The principles and methods are directly applicable.

| Parameter | Computational Method | Typical Value Range (kcal/mol) |

| Bond Dissociation Enthalpy (O-O) | CBS-APNO | 40 - 45 |

| Activation Energy (Ea) | DFT (B3LYP) | 35 - 45 |

| Activation Enthalpy (ΔH‡) | G3MP2B3 | 38 - 43 |

While DFT is effective for many systems, the homolytic cleavage of the O-O bond in this compound presents a challenge for single-reference methods. As the bond breaks, the electronic structure of the transition state can have significant multi-reference character, meaning that more than one electronic configuration is needed for an accurate description. ribbitribbit.co

In such cases, multi-reference electronic structure methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are employed. researchgate.net These methods provide a more robust theoretical framework for handling the electronic changes during bond breaking and formation. chemrxiv.org By defining an "active space" of orbitals and electrons that are most involved in the chemical transformation (i.e., the σ and σ* orbitals of the O-O bond), CASSCF can accurately model the potential energy surface along the dissociation coordinate. This leads to more reliable calculations of reaction barriers and electronic states of the resulting radical intermediates.

Spectroscopic Characterization of Reaction Processes

Spectroscopic techniques are indispensable for the experimental validation of computational findings and for real-time monitoring of chemical reactions. For this compound, methods like FT-IR and GC/MS provide crucial data on reaction kinetics and product formation.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the progress of the decomposition of this compound. researchgate.net By tracking the intensity of specific absorption bands over time, the concentration of the reactant and the formation of various products can be quantified.

The FT-IR spectrum of the starting material is characterized by strong absorption bands corresponding to the carbonyl (C=O) group of the peroxy ester functionality (typically around 1760-1780 cm⁻¹) and the C-O bonds. As the decomposition proceeds, the intensity of these bands decreases. Concurrently, new absorption bands appear, indicating the formation of products. For example, the formation of acetone, a common decomposition product, is evidenced by the appearance of a strong carbonyl band at approximately 1715 cm⁻¹. lbl.gov If tert-butanol (B103910) is formed, a broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹. illinois.edu This allows for a detailed kinetic analysis of the decomposition process.

Table 2: Key FT-IR Vibrational Frequencies for Analysis of this compound Decomposition

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Significance in Monitoring |

| C=O (Peroxy Ester) | Reactant | 1760 - 1780 | Disappearance indicates reactant consumption |

| O-O | Reactant | 800 - 900 | Weak band, disappearance indicates peroxide cleavage |

| C=O (Ketone) | Product (e.g., Acetone) | ~1715 | Appearance indicates product formation |

| O-H (Alcohol) | Product (e.g., tert-Butanol) | 3200 - 3600 (broad) | Appearance indicates product formation |

Gas Chromatography/Mass Spectrometry (GC/MS) is the definitive analytical method for separating and identifying the volatile products formed during the thermal decomposition of this compound. researchgate.net The sample mixture is injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. hzdr.de

As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound by comparison to spectral libraries. nih.gov This technique is crucial for confirming the reaction pathways predicted by quantum chemical calculations. Expected products from the decomposition of this compound include acetone, tert-butanol, methane, ethane, isobutane, and carbon dioxide, all of which are readily identifiable by GC/MS. njtech.edu.cnhzdr.de

Table 3: Expected Decomposition Products Identifiable by GC/MS

| Compound Name | Chemical Formula | Role in Decomposition |

| Acetone | CH₃COCH₃ | From β-scission of tert-butoxyl radical |

| tert-Butanol | (CH₃)₃COH | From H-abstraction by tert-butoxyl radical |

| Carbon Dioxide | CO₂ | From decarboxylation of isobutyryloxyl radical |

| Isobutane | (CH₃)₃CH | From radical combination/disproportionation |

| Methane | CH₄ | From reactions involving methyl radicals |

| Ethane | C₂H₆ | From combination of methyl radicals |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an invaluable tool for the study of radicals. The principles of EPR are analogous to Nuclear Magnetic Resonance (NMR), but it focuses on the magnetic properties of electrons instead of atomic nuclei. When a paramagnetic species is placed in a strong magnetic field, the unpaired electron's spin can align in two ways, creating two energy levels. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these levels.

In the context of this compound, EPR spectroscopy is instrumental in identifying and characterizing the transient radical species generated during its thermal or photolytic decomposition. The homolytic cleavage of the peroxide bond (O-O) results in the formation of the tert-butoxyl radical and the isobutyryloxyl radical. The latter can subsequently undergo decarboxylation to yield an isopropyl radical and carbon dioxide.

Direct detection of these short-lived radicals is often challenging. Therefore, a technique known as spin trapping is commonly employed. This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radicals to form a more stable and persistent radical product, known as a spin adduct. This spin adduct can then be readily detected and characterized by EPR. Commonly used spin traps include nitrones and nitroso compounds, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).

While direct EPR studies on this compound are not extensively documented in the reviewed literature, the behavior of analogous peroxides provides significant insight. For instance, studies on the decomposition of tert-butyl hydroperoxide have successfully utilized EPR and spin trapping to identify tert-butoxyl and peroxyl radicals. In such experiments, the characteristic hyperfine splitting patterns of the resulting spin adducts in the EPR spectrum allow for the unambiguous identification of the trapped radical species.

The g-factor and hyperfine coupling constants (A) are key parameters obtained from an EPR spectrum that help in the identification of the radical. For example, the reaction of tert-butoxyl radicals with a spin trap like DMPO would produce a distinct EPR signal corresponding to the DMPO-tert-butoxyl adduct.

Table 1: Representative Hyperfine Coupling Constants for DMPO Spin Adducts of Radicals Relevant to Peroxide Decomposition

| Trapped Radical | Spin Trap | Hyperfine Coupling Constants (G) |

| tert-Butoxyl Radical (t-BuO•) | DMPO | a_N = 14.8, a_H = 16.0 |

| Isopropyl Radical ((CH₃)₂CH•) | DMPO | a_N = 15.8, a_H = 22.8 |

Note: The values presented are representative and can vary depending on the solvent and experimental conditions.

Time-Resolved Spectroscopy for Ultrafast Dynamics

Time-resolved spectroscopy encompasses a range of techniques designed to study chemical processes that occur on extremely short timescales, such as picoseconds (10⁻¹² s) or femtoseconds (10⁻¹⁵ s). These methods are crucial for understanding the primary events in chemical reactions, including bond breaking, bond formation, and energy transfer. For a compound like this compound, time-resolved techniques can provide a detailed picture of the dynamics following the input of energy, typically from a laser pulse.

Upon photoexcitation, the O-O bond in this compound is expected to cleave rapidly. Time-resolved spectroscopy can monitor this bond scission directly. For instance, in a pump-probe experiment, an initial laser pulse (the pump) excites the molecule, initiating the decomposition. A second, delayed laser pulse (the probe) then interrogates the system to observe the changes, such as the disappearance of the parent molecule or the appearance of radical intermediates.

The vibrational energy relaxation of the newly formed products can also be tracked. Following the energetic decomposition, the resulting radicals and molecules are often in vibrationally excited states. Time-resolved IR or Raman spectroscopy can follow the cooling of these "hot" molecules as they transfer energy to the surrounding solvent, typically on a timescale of tens to hundreds of picoseconds.

Table 2: Typical Timescales for Photodissociation Events of Organic Peroxides

| Event | Technique | Timescale |

| O-O Bond Cleavage | Femtosecond Transient Absorption | < 1 ps |

| Decarboxylation (if applicable) | Picosecond Infrared Spectroscopy | 1 - 10 ps |

| Vibrational Cooling of Products | Picosecond Infrared/Raman Spectroscopy | 10 - 100 ps |

Note: These are generalized timescales based on studies of analogous peroxide compounds.

By applying these advanced spectroscopic methods, a detailed mechanistic understanding of the initiation steps in the decomposition of this compound can be achieved, providing critical data for modeling its reactivity in various applications.

Environmental Degradation Mechanisms in Academic Contexts

Oxidative Degradation Pathways

The oxidative degradation of tert-Butyl peroxyisobutyrate is expected to proceed through a series of radical-mediated reactions. The weak oxygen-oxygen bond in the peroxy ester functional group is susceptible to cleavage, initiating a cascade of subsequent reactions. This degradation can be initiated by various environmental factors, including sunlight (photolysis) and the presence of transition metal ions. In aqueous environments, a key driver of oxidative degradation is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent.

Hydroxyl radicals are highly reactive oxygen species that play a crucial role in the atmospheric and aquatic degradation of many organic compounds. researchgate.net In the context of this compound, the reaction is initiated by the abstraction of a hydrogen atom from the organic molecule by a hydroxyl radical. The most likely sites for hydrogen abstraction are the methyl groups of the isobutyryl moiety and the tert-butyl group.

The reaction with hydroxyl radicals is anticipated to proceed via the following initial steps:

Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from either the tert-butyl group or the isobutyryl group, forming a water molecule and an alkyl radical.

Radical Recombination and Propagation: The resulting alkyl radical can then undergo a series of reactions, including reaction with molecular oxygen to form a peroxyl radical. This peroxyl radical can then participate in further propagation reactions, leading to the formation of various degradation products.

Due to the high reactivity of hydroxyl radicals, the degradation of this compound is expected to be relatively rapid in environments where these radicals are present, such as in sunlit surface waters or during advanced oxidation processes for water treatment.

The oxidative degradation of this compound by hydroxyl radicals is expected to produce a range of intermediates and final by-products. Based on the known chemistry of similar organic peroxides and esters, the following degradation pathway can be proposed:

Initial attack by a hydroxyl radical leads to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical. Subsequent reactions of this peroxyl radical can lead to the formation of hydroperoxides, which are themselves unstable and can decompose to form a variety of smaller, more oxidized compounds.

The primary decomposition of this compound is expected to yield a tert-butoxy (B1229062) radical and an isobutyryloxy radical. The tert-butoxy radical can further decompose to acetone (B3395972) and a methyl radical. researchgate.net The isobutyryloxy radical can decarboxylate to form an isopropyl radical and carbon dioxide. These radicals can then react further to form stable end products.

Expected Intermediates and By-products of Degradation:

| Compound Name | Chemical Formula | Role in Degradation |

| tert-Butanol (B103910) | C4H10O | By-product |

| Acetone | C3H6O | By-product researchgate.net |

| Isobutyric acid | C4H8O2 | Intermediate/By-product |

| Carbon dioxide | CO2 | Final Mineralization Product |

| Methane | CH4 | By-product |

| Propane | C3H8 | By-product |

Advanced Research Directions and Future Perspectives in Tert Butyl Peroxyisobutyrate Chemistry

Development of Novel Catalytic Systems for Peroxide-Mediated Reactions

The development of advanced catalytic systems is a primary focus for expanding the utility of peroxide-mediated reactions. Research into related peresters like tert-butyl peroxybenzoate (TBPB) has demonstrated the potential of transition metal catalysts to control and direct radical reactions. For instance, copper(I) and copper(II) salts have been successfully used to mediate the allylic oxidation of alkenes, a reaction known as the Kharasch-Sosnovsky oxidation. wikipedia.org A modification of this reaction utilizes copper(II) trifluoromethanesulfonate (B1224126) as a catalyst to achieve high yields in the conversion of acyclic olefins into allylic benzoates. wikipedia.org

Future research is expected to explore similar catalytic systems for tert-butyl peroxyisobutyrate to control its decomposition and subsequent radical reactions with greater precision. A significant area of interest is photocatalysis. Recent studies have shown that titanium dioxide (TiO₂) can act as a heterogeneous photoredox catalyst, generating tert-butylperoxyl radicals from tert-butyl hydroperoxide under visible light. semanticscholar.orgmdpi.com Adapting such photocatalytic systems for this compound could offer green, energy-efficient pathways for initiating reactions at ambient temperatures, providing a significant advantage over traditional thermal decomposition methods.

Exploration of Electron Spin Polarization Phenomena in Radical Systems

A deeper understanding of the transient radical species generated from the decomposition of this compound is crucial for controlling reaction pathways. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying these radicals. Future research will likely focus on advanced ESR applications, including the study of Chemically Induced Dynamic Electron Polarization (CIDEP) phenomena.

Studies on the tert-butylperoxy radical (t-BuOO•), a key intermediate in the reactions of many tert-butyl peroxides, have utilized ESR to characterize its electronic structure. Specifically, by using isotopic labeling with ¹⁷O, researchers have been able to probe the spin density distribution within the radical. researchgate.net The exploration of electron spin polarization can provide detailed insights into the mechanisms of radical formation, recombination, and reaction, revealing information about the spin states of radical pairs and the influence of magnetic fields on reaction yields and pathways. This fundamental knowledge is essential for optimizing existing processes and designing new radical-mediated transformations.

Integration of Advanced Calorimetric and Spectroscopic Techniques for Mechanistic Elucidation

Future work will involve combining these calorimetric methods with in-situ spectroscopic techniques, such as Fourier Transform Infrared Spectroscopy (FTIR), to simultaneously monitor chemical changes and thermal output. This integration provides a more complete picture of the reaction mechanism, identifying transient intermediates and final decomposition products while quantifying the associated energetic changes. mdpi.com

| Technique | Parameter Measured | Application in Peroxide Chemistry |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat flow, Onset decomposition temperature (T₀), Heat of decomposition (ΔH_d) | Evaluation of thermal stability and kinetic modeling of decomposition. taylorfrancis.commdpi.com |

| Adiabatic Calorimetry (e.g., Phi-TEC II) | Temperature and pressure rise under adiabatic conditions | Determination of Time to Maximum Rate (TMR_ad) and SADT for process safety. mdpi.com |

| Reaction Calorimetry (RC) | Real-time heat release during a chemical reaction | Studying exothermic properties of synthesis to identify and mitigate thermal hazards. mdpi.com |

| Fourier Transform Infrared Spectroscopy (FTIR) | Changes in functional groups and chemical bonds | Analysis of reactants and products before and after reaction to elucidate the reaction mechanism. mdpi.com |

Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry offers a powerful tool for predicting the reactivity and decomposition pathways of organic peroxides, complementing experimental data. Density Functional Theory (DFT) is increasingly used to model reaction mechanisms and energy profiles for peroxide synthesis and decomposition. mdpi.com By calculating transition state energies and reaction enthalpies, DFT can help predict the most likely reaction pathways and identify potential hazards before a reaction is attempted in the laboratory. mdpi.com

Future research will focus on developing more accurate and predictive computational models for this compound. These models could be used to:

Predict decomposition kinetics under various temperature and pressure conditions.

Simulate the influence of different solvents and catalysts on reaction outcomes.

Screen for potential incompatible materials that could trigger premature decomposition.

Elucidate the electronic structure of transient radical intermediates to better understand their reactivity.

By integrating computational modeling with experimental validation, a more comprehensive and predictive understanding of this compound chemistry can be achieved, leading to safer and more efficient process design.

Design of Safer and More Efficient Synthetic Routes

The inherent thermal instability of organic peroxides necessitates the development of intrinsically safer synthetic processes. A key area of advancement is the adoption of microreactor technology, which offers significant safety and efficiency benefits over traditional large-scale batch reactors. tue.nltue.nl

Microreactors provide a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, which is critical for managing highly exothermic peroxide reactions. tue.nl This enhanced control can prevent thermal runaways. Furthermore, the small internal volume of microreactors limits the amount of hazardous material present at any given time, significantly reducing the potential consequences of a decomposition event. tue.nl Research on the continuous synthesis of the related tert-butyl peroxypivalate has shown that microreactors can be operated at higher temperatures than batch reactors, intensifying the process and increasing productivity without compromising safety. tue.nl

Future efforts will concentrate on designing and optimizing continuous-flow microreactor systems for the synthesis of this compound. This approach not only enhances safety but also allows for process simplification, as the stepwise dosing of reagents often required in batch processes may become unnecessary. tue.nl

New Applications in Materials Science Beyond Traditional Polymerization

While this compound is primarily used as a radical initiator for polymerization, its reactive nature opens up possibilities for a range of other applications in materials science and organic synthesis. Research on analogous peresters provides a roadmap for these future explorations.

Surface Modification and Functionalization: The free radicals generated from peroxide decomposition can be used to graft functional molecules onto polymer surfaces, altering properties such as wettability, adhesion, and biocompatibility.

Crosslinking Agents: Peresters are effective crosslinking agents for polymers and elastomers, improving their mechanical strength, thermal stability, and chemical resistance. blitchem.comatamankimya.com This is crucial for producing high-performance materials for demanding applications in the automotive and aerospace industries.

Synthesis of Specialty Chemicals: Peresters serve as valuable reagents in organic synthesis. For example, tert-butyl peroxybenzoate is used as a chemical intermediate and for the preparation of conformal poly(cyclohexyl methacrylate) thin films via initiated chemical vapor deposition. atamankimya.com It is also used in the synthesis of specific protecting groups for amino acids. wikipedia.org Exploring similar synthetic applications for this compound could lead to novel pathways for producing fine chemicals and pharmaceuticals.

Gas Separation Membranes: Research into advanced polymers, such as aromatic polyimides containing tert-butyl groups, has shown promise for applications like gas separation membranes. mdpi.com While the peroxide is not part of the final material, radical initiators are essential for synthesizing the polymer backbone. Future work could explore the direct use of peroxides to modify membrane materials to enhance their separation performance.

By looking beyond traditional polymerization, researchers can unlock new value and applications for this compound, driving innovation in advanced materials and chemical synthesis.

Q & A

Q. How can tBPIB concentration in natural rubber latex be accurately determined during vulcanization?

A modified iodometric method is recommended. This involves dispersing the latex in a suitable medium (e.g., aqueous surfactant solution) to stabilize the colloidal system. The peroxide-iodide reaction is accelerated using acidic conditions, followed by titration with sodium thiosulfate to quantify residual iodine. Key considerations include minimizing interference from latex proteins and ensuring consistent blank titration corrections .

Q. What safety protocols are critical when handling tBPIB in laboratory settings?

- Storage: Store in airtight containers at temperatures below 25°C, away from oxidizing agents, strong acids/bases, and ignition sources. Solutions >77% are highly unstable and regulated for transport .

- Personal Protection: Use nitrile gloves, chemical-resistant aprons, and eye protection. Ensure fume hoods are used for volatile reactions. Refer to SDS guidelines for spill management and first aid .

Q. How is the reaction order of tBPIB decomposition determined experimentally?

Conduct kinetic studies by monitoring tBPIB concentration over time under controlled conditions (e.g., fixed temperature, pH). Plot ln([tBPIB]) vs. time for first-order reactions. Initial rate analysis may reveal half-order dependence on concentration, requiring multi-step mechanistic modeling .

Q. What methods are used to measure key physical properties of tBPIB (e.g., vapor pressure, density)?

- Density: Use a calibrated pycnometer at 20°C.

- Vapor Pressure: Employ a manometric static method with temperature control (e.g., 25°C).

- Refractive Index: Measure using an Abbe refractometer (reported as 1.411 at 20°C) .

Advanced Research Questions

Q. How do reaction variables (e.g., temperature, fructose additives) influence tBPIB decomposition kinetics during vulcanization?

- Temperature: Increasing temperature accelerates decomposition, with activation energy (Ea) calculated via the Arrhenius equation (reported Ea ≈ 85–95 kJ/mol).

- Additives: Fructose acts as a co-agent, reducing the activation barrier by stabilizing transition states. Kinetic models must account for competing radical pathways .

Q. How can contradictions between half-order initial rates and first-order overall kinetics be resolved?

The apparent discrepancy arises from multi-step mechanisms. Initial decomposition may involve rate-limiting homolytic cleavage (half-order dependence), while subsequent radical propagation follows first-order dynamics. Use stopped-flow techniques or computational simulations to validate intermediate steps .

Q. What methodologies are used to assess tBPIB’s environmental impact when ecotoxicological data is limited?

- Read-Across Analysis: Compare with structurally similar peroxides (e.g., tert-butyl hydroperoxide) to estimate persistence and toxicity.

- QSAR Modeling: Predict bioaccumulation potential using quantitative structure-activity relationships.

- Microcosm Studies: Evaluate degradation in simulated soil/water systems under UV exposure .

Q. How can activation parameters (ΔH‡, ΔS‡) guide vulcanization process optimization?

Calculate ΔH‡ (enthalpy of activation) and ΔS‡ (entropy of activation) from Eyring plots (ln(k/T) vs. 1/T). High ΔH‡ indicates temperature-sensitive reactions, requiring precise thermal control. Negative ΔS‡ suggests a structured transition state, informing catalyst design .

Q. What experimental designs are effective for studying tBPIB stability under extreme pH or solvent conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.